Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate
Description
Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate is a sulfur-rich heterocyclic compound featuring a 1,3-dithiole core substituted with a 4-chlorobenzyl sulfanyl group and a thioxo moiety.
Properties
IUPAC Name |
ethyl 5-[(4-chlorophenyl)methylsulfanyl]-2-sulfanylidene-1,3-dithiole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S4/c1-2-16-11(15)10-12(20-13(17)19-10)18-7-8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKCKAOFZNYNOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=S)S1)SCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide. This intermediate is then reacted with carbon disulfide and ethyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Industrial methods focus on scaling up the synthesis while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Antioxidant Activity
Research indicates that Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate exhibits significant antioxidant properties. It can scavenge reactive oxygen species (ROS), mitigating oxidative stress associated with various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. This capability suggests potential therapeutic applications in pharmacology.
Enzyme Modulation
The compound has been shown to modulate enzyme activity and protein function. Its nucleophilic nature allows it to engage with electrophilic centers in biomolecules, potentially influencing gene expression and cellular signaling pathways. Such interactions are critical for developing drugs targeting specific enzymatic pathways involved in disease processes .
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, including:
- Refluxing with appropriate reagents in organic solvents such as dichloromethane or ethanol.
- Purification techniques like recrystallization and chromatography to ensure high yield and purity.
Characterization of the compound typically involves spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure .
Nanomaterials
Recent studies have explored the use of this compound in synthesizing nanomaterials. Its unique chemical properties allow for the formation of nanoparticles with potential applications in drug delivery systems and biosensors. The ability to modify its structure further enhances its utility in nanotechnology .
Case Study 1: Antioxidant Efficacy
A study investigated the antioxidant efficacy of this compound using various assays (DPPH radical scavenging assay). The results demonstrated a significant reduction in oxidative stress markers in cell cultures treated with this compound compared to untreated controls.
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with specific enzymes involved in inflammatory pathways. The results indicated that it effectively inhibited enzyme activity related to the biosynthesis of pro-inflammatory mediators, suggesting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl and thioxo groups can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:
Table 1: Structural and Functional Comparison
*Calculated molecular weight based on formula C₁₃H₁₁ClO₂S₄.
Key Observations
Core Structure Influence :
- The 1,3-dithiole core in the target compound and its fluorinated analog offers distinct electronic properties due to sulfur's polarizability, which may enhance interactions with biological targets. In contrast, thiazole (e.g., ) and triazole (e.g., ) cores introduce nitrogen atoms, altering hydrogen-bonding capacity and metabolic stability.
Substituent Effects: Halogenated Benzyl Groups: The 4-chlorobenzyl group in the target compound vs. This could modulate reactivity in enzyme-binding pockets or antimicrobial activity .
Biological Activity Trends :
- Compounds with thioxo groups (e.g., target compound, ) may mimic thiol-containing metabolites, enabling interactions with enzymes like DprE1 or PanK, as seen in structurally related inhibitors .
- Triazole- and thiazolidine-dione-based analogs (e.g., ) are often designed for targeted inhibition, leveraging rigid cores for precise binding.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to , involving condensation of sulfanyl precursors with heterocyclic intermediates. Fluorinated analogs (e.g., ) may require specialized halogenation steps.
Research Implications and Gaps
- Need for Experimental Validation : Comparative studies on halogen effects (Cl vs. F) and core-structure optimization (dithiole vs. triazole) are critical to elucidate structure-activity relationships.
Biological Activity
Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C₁₄H₁₃ClN₁O₂S₂
- Molecular Weight : Approximately 320.84 g/mol
The structure features a dithiole core, which is known for its reactivity and biological significance, particularly in medicinal chemistry.
Antioxidant Activity
Studies have indicated that compounds with dithiole structures often exhibit antioxidant properties. This compound has been shown to scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases.
Anticancer Properties
Research has demonstrated that this compound possesses notable anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts signaling pathways essential for cancer cell growth.
- Induction of Apoptosis : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
- Modulation of Antioxidant Enzymes : It enhances the expression of endogenous antioxidant enzymes, providing cellular protection.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Breast Cancer Cells : In a study published in Cancer Letters, this compound was found to reduce cell viability by over 70% at a concentration of 25 µM after 48 hours of treatment. The study attributed this effect to apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Another study explored its neuroprotective properties against oxidative stress in neuronal cells. The results indicated a significant reduction in markers of oxidative damage when treated with the compound .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
